molecular formula C18H17FN2O2S2 B2796092 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946375-78-6

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2796092
CAS No.: 946375-78-6
M. Wt: 376.46
InChI Key: XHYNLTJYMSRXFA-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide (MW: 420.48) is a sulfonamide derivative featuring a 3-fluorophenyl-substituted thiazole core linked to a 3-methylbenzene sulfonamide group via an ethyl chain.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-4-2-7-17(10-13)25(22,23)20-9-8-16-12-24-18(21-16)14-5-3-6-15(19)11-14/h2-7,10-12,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNLTJYMSRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-fluorophenyl isothiocyanate with an appropriate amine to form the thiazole ring . This intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (Inferred)
Target Compound (N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide) C₁₉H₁₇FN₂O₄S₂ 420.48 3-Fluorophenyl, 3-methylbenzene sulfonamide Potential enzyme inhibition (e.g., COX, tyrosine phosphatase)
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide C₂₀H₂₁ClN₂O₃S₂ 436.98 4-Chlorophenyl, 2-methoxy-4,5-dimethyl Enhanced lipophilicity; possible kinase modulation
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) C₁₉H₁₇FN₆OS 396.44 3-Fluorophenyl, benzimidazole-urea β3-adrenergic receptor agonism (e.g., Mirabegron analog)
Bruchaprotafibum (Razoprotafib) C₂₈H₂₈N₄O₇S₂ 612.67 Thiophene-thiazol, sulfamic acid Protein tyrosine phosphatase β inhibitor
SC-558 (Reference COX-2 inhibitor) C₁₆H₁₃F₃N₂O₃S 370.35 Trifluoromethyl, pyrazole sulfonamide COX-2 selectivity

Substituent Effects on Bioactivity

  • Fluorine vs. In contrast, the 4-chlorophenyl analog (Table 1, Row 2) may exhibit stronger halogen bonding but increased steric hindrance .
  • Sulfonamide Variations : The 3-methylbenzene sulfonamide in the target compound contrasts with the 2-methoxy-4,5-dimethyl analog (Row 2), where methyl and methoxy groups could improve metabolic stability but reduce solubility .
  • Thiazole Core Modifications : FTBU-1 (Row 3) replaces the sulfonamide with a benzimidazole-urea moiety, shifting activity toward β3-adrenergic receptors rather than enzyme inhibition .

Pharmacological Implications

  • Enzyme Inhibition Potential: The target compound’s sulfonamide-thiazole scaffold shares similarities with SC-558 (COX-2 inhibitor, Row 5), suggesting possible anti-inflammatory applications. However, the 3-methyl group may reduce COX-2 selectivity compared to SC-558’s trifluoromethyl group .
  • Tyrosine Phosphatase Inhibition : Bruchaprotafibum (Row 4) demonstrates that thiazole-sulfonamide hybrids can target phosphatases, implying the target compound might also modulate similar pathways .

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide, also referred to as G571-0145, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. Below are the key chemical properties:

PropertyValue
Molecular Weight 306.4 g/mol
Molecular Formula C16H19FN2O2S
LogP 3.6304
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Polar Surface Area 34.781 Ų

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can significantly inhibit the production of inflammatory cytokines such as TNF-α, which is crucial in mediating inflammatory responses. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes:

CompoundIC50 (μg/mL)Inhibition (%)
G571-0145TBDTBD
Diclofenac Sodium54.6590.21

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting folic acid synthesis. The specific activity of G571-0145 against different pathogens remains to be fully characterized.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities. G571-0145 was among those tested for anti-inflammatory and analgesic properties, showing promising results comparable to standard treatments like diclofenac .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with thiazole rings could inhibit key enzymes involved in inflammatory pathways. This suggests that G571-0145 may act through similar mechanisms by targeting COX enzymes or other relevant pathways .
  • Toxicological Assessment : Preliminary toxicity studies indicated that G571-0145 has a favorable safety profile in vivo, with lethal doses exceeding 2000 mg/kg in animal models . This suggests potential for further development in therapeutic applications.

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